![molecular formula C6H14Cl2N2 B1403763 (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 1403763-25-6](/img/structure/B1403763.png)
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of this compound is challenging due to its complex bicyclic structure. Several synthetic routes have been developed, including the Curtius rearrangement of the pyrazolone intermediate, catalytic hydrogenation of the pyrazolone intermediate using palladium on carbon as a catalyst, and reacting pyrazolo [l,5-a]pyrimidine with methylamine in the presence of hydrogen chloride.Molecular Structure Analysis
The molecular formula of this compound is C6H14Cl2N2. It has a complex bicyclic structure and its stereochemistry is (1R,4R).Chemical Reactions Analysis
The compound is involved in various chemical reactions, particularly those related to its role as a selective antagonist of the GABA-A receptor.Physical And Chemical Properties Analysis
The compound is a colorless, crystalline powder that is soluble in water. It has a molecular weight of 185.09 g/mol and a melting point of 283-284°C.Scientific Research Applications
Synthesis of Bridged Lactam Derivatives
The compound has been utilized in the synthesis of bridged lactam derivatives through an epimerization–lactamization cascade reaction . This process involves the functionalization of (2S,4R)-4-aminoproline methyl esters, which undergo epimerization under basic conditions, followed by intramolecular aminolysis to form the lactam intermediates. These intermediates are crucial for the development of various pharmaceuticals due to their ring structure, which is often associated with biological activity.
Mechanism of Action
The compound is designed to regulate the activity of the GABA-A receptor in a selective and targeted manner. This receptor is involved in various physiological functions such as sleep, anxiety, and epileptic seizures.
Safety and Hazards
properties
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKLWCPJBAELNP-BNTLRKBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2C[C@@H]1CN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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